1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE
Overview
Description
1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-fluorophenyl)piperazine involves several steps. One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This reaction leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines. The reaction conditions, such as the use of acetic acid or trifluoroacetic acid, can influence the regioselectivity of the product .
Chemical Reactions Analysis
1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl and fluorophenyl groups enhances its binding affinity to receptors, increasing its biological activity and metabolic stability . The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:
- 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-yl
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their biological activities and applications.
Properties
IUPAC Name |
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O/c25-17-6-8-18(9-7-17)30-10-12-31(13-11-30)24(33)19-15-28-32-21(22(26)27)14-20(29-23(19)32)16-4-2-1-3-5-16/h1-9,14-15,22H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJVJXQGBONGCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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